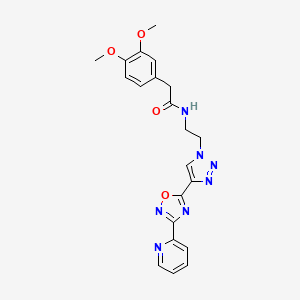![molecular formula C19H16N2O2 B2658727 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline CAS No. 339015-86-0](/img/structure/B2658727.png)
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol . This compound is characterized by the presence of a nitronaphthalene moiety and a methyl-substituted aniline group connected via an ethenyl linkage. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline typically involves the reaction of 4-methylaniline with 1-nitronaphthalene-2-carbaldehyde under basic conditions to form the desired product . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the ethenyl linkage. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline can be compared with other similar compounds, such as:
- 4-methyl-N-[(E)-2-(1-nitrophenyl)ethenyl]aniline
- 4-methyl-N-[(E)-2-(2-nitronaphthalen-1-yl)ethenyl]aniline
- 4-methyl-N-[(E)-2-(1-nitronaphthalen-3-yl)ethenyl]aniline
These compounds share similar structural features but differ in the position of the nitro group or the aromatic ring structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and applications .
Properties
IUPAC Name |
4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-14-6-10-17(11-7-14)20-13-12-16-9-8-15-4-2-3-5-18(15)19(16)21(22)23/h2-13,20H,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTMETSBKZRXSV-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2658644.png)
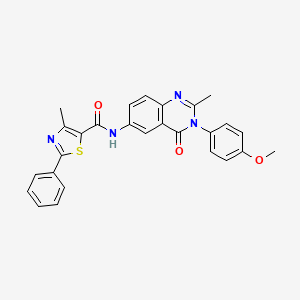
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)
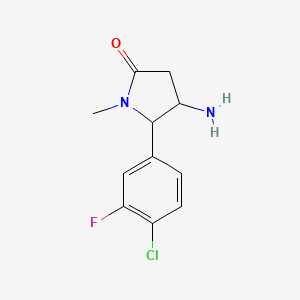
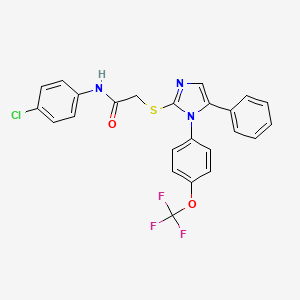
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
![2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2658658.png)
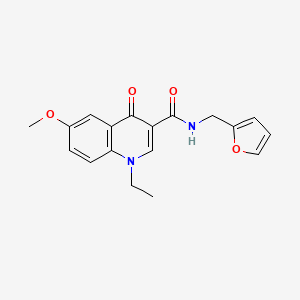
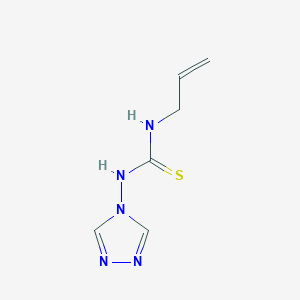
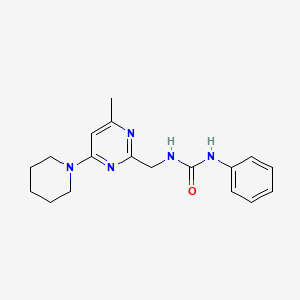
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
